塩化ベンザルコニウム

概要

説明

Quaternium-15 is a chemical compound with the molecular formula C9H16Cl2N4. It is known for its unique structure and properties, making it valuable in various scientific and industrial applications. This compound is often used in research and development due to its reactivity and potential for forming complex molecules.

科学的研究の応用

Quaternium-15 has numerous applications in scientific research, including:

Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

Biology: Employed in the development of biochemical assays and as a reagent for modifying biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

作用機序

Quaternium-15, also known as 1-(3-Chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride, Quaternium-15 trans-form, or N-(3-Chloroallyl)hexaminium chloride, is a quaternary ammonium salt that has been used as a surfactant and preservative .

Target of Action

Quaternium-15’s primary target is microorganisms. It is an antimicrobial agent used in many products, including cosmetics .

Mode of Action

Quaternium-15 acts as an antimicrobial agent by virtue of being a formaldehyde releaser . It slowly releases formaldehyde, which is a preservative with biocidal properties . This means it can kill or inhibit the growth of microorganisms.

Biochemical Pathways

Its antimicrobial action is primarily due to the release of formaldehyde, which can interact with proteins and nucleic acids in microorganisms, leading to their death .

Result of Action

The primary result of Quaternium-15’s action is the inhibition of microbial growth, thereby acting as a preservative in various products . It can also cause contact dermatitis, a symptom of an allergic reaction, especially in those with sensitive skin .

Action Environment

The action of Quaternium-15 can be influenced by environmental factors such as pH. At low pHs, it would be expected to release significant amounts of formaldehyde due to acid hydrolysis . Additionally, its efficacy as a preservative can be affected by the specific formulation of the product it is used in .

生化学分析

Biochemical Properties

Quaternium-15 interacts with various biomolecules due to its antimicrobial properties. It slowly releases formaldehyde, which can interact with proteins and nucleic acids, altering their structure and function

Cellular Effects

The cellular effects of Quaternium-15 are primarily related to its role as a preservative. By releasing formaldehyde, it can inhibit microbial growth, thereby preserving the integrity of products in which it is included

Molecular Mechanism

The molecular mechanism of Quaternium-15 involves the slow release of formaldehyde, which can interact with various biomolecules, potentially altering their structure and function This can lead to the inhibition of microbial growth

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Quaternium-15 typically involves the reaction of 3-chloroallyl chloride with 1,3,5,7-tetraazaadamantane under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

On an industrial scale, the production of Quaternium-15 involves similar synthetic routes but with optimized reaction conditions to maximize yield and efficiency. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain product quality and safety .

化学反応の分析

Types of Reactions

Quaternium-15 undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the 3-chloroallyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to modify its structure.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can introduce or modify functional groups, leading to a wide range of products .

類似化合物との比較

Similar Compounds

1-(3-Chloroallyl)-1,3,5,7-tetraazaadamantane chloride: Similar structure but with an additional nitrogen atom, leading to different reactivity and applications.

1,3-Dichloropropene: A related compound with two chlorine atoms, used primarily as a pesticide and fumigant.

Uniqueness

Quaternium-15 is unique due to its specific structure, which imparts distinct reactivity and properties. Its ability to undergo various chemical reactions and form complex molecules makes it valuable in research and industrial applications .

生物活性

Quaternium-15, a quaternary ammonium compound, is widely used in cosmetics and personal care products as a preservative and antimicrobial agent. Its biological activity has garnered significant attention due to its potential effects on human health and the environment. This article synthesizes recent research findings on the biological activity of Quaternium-15, highlighting its toxicological profiles, allergenic potential, and environmental impact.

Quaternium-15 (chemical formula: C₁₅H₃₃ClN) functions primarily as a preservative by releasing formaldehyde, which is effective against bacteria, fungi, and yeast. The compound is known for its ability to disrupt microbial cell membranes, leading to cell lysis. Although effective as a preservative, this mechanism raises concerns regarding its safety profile due to the release of formaldehyde, a known irritant and sensitizer.

Acute Toxicity

Research indicates that Quaternium-15 exhibits varying levels of toxicity depending on the exposure route. In animal studies, the oral LD50 (lethal dose for 50% of the population) was found to be approximately 2664 mg/kg, indicating moderate toxicity . Dermal exposure studies have shown that Quaternium-15 can cause irritation and sensitization, particularly in sensitive populations.

| Exposure Route | LD50 (mg/kg) | Effects |

|---|---|---|

| Oral | 2664 | Moderate toxicity |

| Dermal | 605 (aqueous solution) | Irritation and potential sensitization |

Chronic Toxicity

Long-term exposure studies suggest that Quaternium-15 may act as a dermal teratogen at high doses but is generally considered safe at concentrations below 0.2% in cosmetic formulations . Chronic exposure may lead to allergic contact dermatitis, particularly in individuals with pre-existing sensitivities to formaldehyde .

Allergic Reactions and Sensitization

Quaternium-15 has been implicated in allergic contact dermatitis cases. A notable case involved a nurse who developed dermatitis after using a moisturizing lotion containing Quaternium-15. Patch testing confirmed an allergy to both Quaternium-15 and formaldehyde . Studies indicate that while sensitization rates are higher in North America, they remain low in Europe where usage is more regulated .

Case Study: Allergic Contact Dermatitis

- Subject : 56-year-old nurse

- Symptoms : Hand dermatitis

- Test Results : Positive for Quaternium-15 and formaldehyde

- Management : Avoidance of products containing Quaternium-15

Environmental Impact

Quaternium-15's use extends beyond cosmetics; it is also found in various industrial applications. Studies have shown that exposure to Quaternium-15 can alter hematological parameters in aquatic organisms such as Mytilus galloprovincialis (Mediterranean mussel), indicating potential ecological risks . The compound's persistence in the environment raises concerns about bioaccumulation and long-term ecological effects.

| Organism | Effect Observed |

|---|---|

| Mytilus galloprovincialis | Altered hematological parameters |

Regulatory Status

Regulatory bodies have scrutinized Quaternium-15 due to its dual role as both an effective preservative and a potential allergen. The European Commission has suggested that while it may still be used in cosmetics, monitoring for adverse reactions should continue . The compound's inclusion in the European baseline series for allergens remains contentious due to varying sensitization rates across different regions .

特性

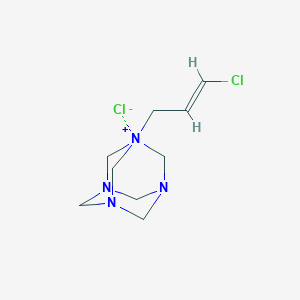

IUPAC Name |

1-(3-chloroprop-2-enyl)-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClN4.ClH/c10-2-1-3-14-7-11-4-12(8-14)6-13(5-11)9-14;/h1-2H,3-9H2;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKHVLWKBNNSRRR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N2CN3CN1C[N+](C2)(C3)CC=CCl.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5024760 | |

| Record name | N-(3-Chloroallyl)hexaminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

Decomposes above 60 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1380 | |

| Record name | N-(3-CHLOROALLYL)HEXAMINIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility at 25 °C (g/100 g): water 127.2, Solubility at 25 °C (g/100 g): mineral oil <0.1, isopropanol <0.1, ethanol 2.4, methanol 20.8, glycerine 12.6, propylene glycol 18.7, In organic solvents at 25 °C, g/100 g: methanol = 20.8, propylene glycol = 18.7, glycerine = 12.6, ethanol = 2.04, isopropanol = <0.1, mineral oil = <0.1, Soluble in water and methanol; almost insoluble in acetone, In water, 127.2 g/100 g water @ 25 °C | |

| Details | USEPA; Reregistration Eligibility Decision (REDs) Database on Dowicil CTAC. EPA 738-R-95-017. April 1995. Available from, as of Jun 12, 2002: https://www.epa.gov/oppsrrd1/reregistration/status.htm | |

| Record name | N-(3-CHLOROALLYL)HEXAMINIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.4 g/cu cm (bulk density), Off-white powder with slight amine odor. Bulk density (25 °C): 0.44 g/cu cm. VP (25 °C): 1X10-9 mm Hg. Miscible with water /cis-Quaternium-15/ | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1380 | |

| Record name | N-(3-CHLOROALLYL)HEXAMINIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

<1.0X10-7 mm Hg at 25 °C | |

| Details | USEPA; Reregistration Eligibility Decision (REDs) Database on Dowicil CTAC. EPA 738-R-95-017. April 1995. Available from, as of Nov 14, 2012: https://www.epa.gov/oppsrrd1/reregistration/status.htm | |

| Record name | N-(3-CHLOROALLYL)HEXAMINIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Cream colored powder, White- to cream-colored powder | |

CAS No. |

4080-31-3 | |

| Record name | Quaternium 15 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4080-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quaternium-15 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14198 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-(3-Chloroallyl)hexaminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-CHLOROALLYL)HEXAMINIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

178-210 °C | |

| Details | USEPA; Reregistration Eligibility Decision (REDs) Database on Dowicil CTAC. EPA 738-R-95-017. April 1995. Available from, as of Jun 12, 2002: https://www.epa.gov/oppsrrd1/reregistration/status.htm | |

| Record name | N-(3-CHLOROALLYL)HEXAMINIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。